molecular formula C20H24ClN5O2 B2396800 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 866733-83-7

8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No. B2396800
CAS RN: 866733-83-7
M. Wt: 401.9
InChI Key: MBIYBMYZJAGKDH-UHFFFAOYSA-N
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Description

8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
Studies have shown that 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione exhibits a range of biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death. Additionally, 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. The compound has also been found to possess antimicrobial, anti-inflammatory, and antiviral properties, which may be attributed to its ability to disrupt cell membranes and interfere with metabolic processes.

Advantages and Limitations for Lab Experiments

8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has several advantages for lab experiments. It is a highly potent compound that exhibits a range of biological activities, making it a valuable tool for investigating the mechanisms of disease and developing new treatments. The compound is also relatively easy to synthesize, allowing for large-scale production. However, there are also some limitations associated with the use of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione in lab experiments. The compound may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood, which may complicate data interpretation.

Future Directions

There are several future directions for the study of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione. One area of research is the development of new analogs of the compound with improved potency and selectivity. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, studies could be conducted to better understand the mechanism of action of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione and its effects on cellular processes. Finally, the compound could be evaluated for its potential use in the development of new diagnostic tools for the detection and monitoring of diseases.

Synthesis Methods

The synthesis of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione involves the reaction of 2,6-dioxopurine with 2-chlorobenzylamine and 1-aminocyclohexane in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired product. The synthesis method has been optimized to obtain high yields of the compound with high purity.

Scientific Research Applications

8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. The compound has also been found to possess antimicrobial, anti-inflammatory, and antiviral properties. Studies have been conducted to investigate the potential use of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.

properties

CAS RN

866733-83-7

Product Name

8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C20H24ClN5O2

Molecular Weight

401.9

IUPAC Name

8-(azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H24ClN5O2/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-9-5-6-10-15(14)21)19(22-17)25-11-7-3-4-8-12-25/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3

InChI Key

MBIYBMYZJAGKDH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

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